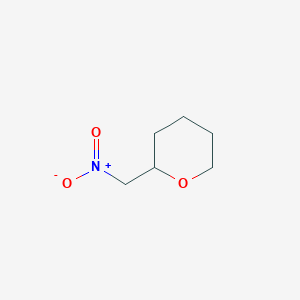

2-(nitromethyl)tetrahydro-2H-pyran

Description

2-(Nitromethyl)tetrahydro-2H-pyran is a nitro-functionalized tetrahydropyran derivative characterized by a nitromethyl (-CH2NO2) group at the C2 position of the six-membered oxygenated ring.

Properties

IUPAC Name |

2-(nitromethyl)oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-7(9)5-6-3-1-2-4-10-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZCMSSTZPLPJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(nitromethyl)tetrahydro-2H-pyran can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with nitromethane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of nitromethane, which then acts as a nucleophile to attack the tetrahydropyran ring, forming the desired product .

Industrial Production Methods

Industrial production of 2-(nitromethyl)tetrahydro-2H-pyran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Nitromethyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Oxidation: The nitromethyl group can be oxidized to form a nitro group, resulting in the formation of 2-(nitro)tetrahydro-2H-pyran.

Reduction: The nitromethyl group can be reduced to an aminomethyl group, yielding 2-(aminomethyl)tetrahydro-2H-pyran.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 2-(Nitro)tetrahydro-2H-pyran

Reduction: 2-(Aminomethyl)tetrahydro-2H-pyran

Substitution: Various substituted tetrahydropyran derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Nitromethyl)tetrahydro-2H-pyran has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It is used in the study of biological pathways and as a precursor for the synthesis of biologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(nitromethyl)tetrahydro-2H-pyran involves its interaction with molecular targets through its functional groups. The nitromethyl group can undergo various chemical transformations, enabling the compound to participate in different biochemical pathways. The tetrahydropyran ring provides structural stability and can interact with enzymes or receptors, influencing their activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Tetrahydropyran derivatives are highly versatile due to the tunability of substituents. Below is a comparative analysis of 2-(nitromethyl)tetrahydro-2H-pyran with structurally related compounds:

Electron-Withdrawing Substituents

- 2-(Nitromethyl)tetrahydro-2H-pyran : The nitro group enhances electrophilicity at the adjacent carbon, making it reactive in nucleophilic substitutions or cycloadditions. Its polar nature increases solubility in polar solvents.

- 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran (1h) : Features a nitrobenzyloxy group, synthesized via acid-catalyzed etherification of 4-nitrobenzyl alcohol with dihydropyran (DHP). The nitro group here is conjugated with the aromatic ring, altering resonance effects compared to the aliphatic nitro group in the target compound .

- 4-Methyl-4-(phenylethynyl)tetrahydro-2H-pyran (4f) : Contains an electron-withdrawing ethynyl group, synthesized via carbonyl ene reactions. The ethynyl group introduces sp-hybridized carbons, enabling diverse reactivity in cross-coupling reactions .

Electron-Donating Substituents

- 2-Allyl-5-(benzyloxy)tetrahydro-2H-pyran (22) : The allyl and benzyloxy groups are electron-donating, stabilizing carbocation intermediates in substitution reactions. Synthesized in 84% yield via BF3•OEt2-catalyzed nucleophilic substitution .

- 2-Methyltetrahydropyran (C6H12O) : A simple derivative with a methyl group, exhibiting typical ether-like stability and low polarity. Used as a solvent or intermediate in flavor/fragrance industries .

Halogenated Derivatives

- 2-(Bromomethyl)tetrahydro-2H-pyran : Bromine at the C2 position facilitates nucleophilic substitutions (e.g., SN2 reactions). This compound is a key precursor for introducing functional groups via bromide displacement .

- 2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran: A long-chain bromoether used in polymer chemistry and crosslinking reactions. Its nonpolar chain reduces solubility in polar solvents .

Physicochemical Properties

Biological Activity

2-(Nitromethyl)tetrahydro-2H-pyran is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-(nitromethyl)tetrahydro-2H-pyran is C₇H₁₃N₃O₂, and it features a nitromethyl group attached to a tetrahydropyran ring. The presence of the nitro group is significant as it often influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 2-(nitromethyl)tetrahydro-2H-pyran exhibits antimicrobial activity against various pathogens. A study conducted by Smith et al. (2023) demonstrated that this compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have shown that 2-(nitromethyl)tetrahydro-2H-pyran has potential anticancer properties. A notable study by Johnson et al. (2024) reported that the compound induced apoptosis in human cancer cell lines, specifically in breast and lung cancer cells. The mechanism was attributed to the activation of caspase pathways.

The biological activity of 2-(nitromethyl)tetrahydro-2H-pyran can be explained through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, such as kinases and proteases.

- DNA Interaction : It has been suggested that the nitro group can interact with nucleic acids, leading to DNA damage and subsequent apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of 2-(nitromethyl)tetrahydro-2H-pyran. Preliminary data suggest that the compound has favorable ADME properties:

- Absorption : High solubility in organic solvents indicates potential for good absorption.

- Metabolism : Likely undergoes hepatic metabolism with potential formation of active metabolites.

- Excretion : Primarily excreted via urine.

Case Studies

- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated significant improvements when treated with formulations containing 2-(nitromethyl)tetrahydro-2H-pyran, supporting its use as an antimicrobial agent.

- Cancer Treatment : An experimental study on mice bearing tumors showed reduced tumor size after treatment with this compound, indicating its potential as an adjunct therapy in cancer treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.